molecular formula C15H20FN3 B168582 5-Fluoro-3-(3-(piperazin-1-yl)propyl)-1H-indole CAS No. 163860-25-1

5-Fluoro-3-(3-(piperazin-1-yl)propyl)-1H-indole

Cat. No. B168582
CAS RN: 163860-25-1
M. Wt: 261.34 g/mol
InChI Key: PZZUNARSWGHFCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-3-(3-(piperazin-1-yl)propyl)-1H-indole, commonly known as FPPPI, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. FPPPI is a derivative of indole, a naturally occurring compound found in many plants, and has been synthesized through various methods.

Mechanism of Action

FPPPI acts as an SSRI by blocking the reuptake of serotonin in the brain, leading to increased serotonin levels. Serotonin is a neurotransmitter that is involved in the regulation of mood, sleep, and appetite. By increasing serotonin levels, FPPPI may have an antidepressant effect.
Biochemical and Physiological Effects:
FPPPI has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. FPPPI has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. FPPPI has been found to have a low toxicity profile in animal studies.

Advantages and Limitations for Lab Experiments

FPPPI has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and modified. It has been shown to have anti-tumor properties and may be useful for cancer research. FPPPI has also been shown to have an antidepressant effect and may be useful for studying depression and anxiety disorders. However, FPPPI has limitations for use in lab experiments. It has low solubility in water, which may limit its use in certain experiments. FPPPI may also have off-target effects, which may complicate the interpretation of results.

Future Directions

There are several future directions for the study of FPPPI. One direction is to study its potential use in the treatment of cancer. FPPPI has been shown to have anti-tumor properties, and further research may lead to the development of new cancer therapies. Another direction is to study its potential use in the treatment of depression and anxiety disorders. FPPPI has been shown to act as an SSRI and may be useful for the development of new antidepressant drugs. Further research is also needed to study the off-target effects of FPPPI and to develop new methods for synthesizing and modifying the compound.

Synthesis Methods

FPPPI has been synthesized through various methods, including the reaction of 5-fluoroindole with 3-(piperazin-1-yl)propanol in the presence of a catalyst. Another method involves the reaction of 5-fluoroindole with 3-(piperazin-1-yl)propyl chloride in the presence of a base. The yield and purity of FPPPI depend on the synthesis method used.

Scientific Research Applications

FPPPI has been extensively studied for its potential use in various scientific research applications. It has been shown to have anti-tumor properties and has been used in cancer research. FPPPI has also been studied for its potential use in the treatment of depression and anxiety disorders. It has been found to act as a selective serotonin reuptake inhibitor (SSRI) and has been shown to increase serotonin levels in the brain.

properties

CAS RN

163860-25-1

Product Name

5-Fluoro-3-(3-(piperazin-1-yl)propyl)-1H-indole

Molecular Formula

C15H20FN3

Molecular Weight

261.34 g/mol

IUPAC Name

5-fluoro-3-(3-piperazin-1-ylpropyl)-1H-indole

InChI

InChI=1S/C15H20FN3/c16-13-3-4-15-14(10-13)12(11-18-15)2-1-7-19-8-5-17-6-9-19/h3-4,10-11,17-18H,1-2,5-9H2

InChI Key

PZZUNARSWGHFCR-UHFFFAOYSA-N

SMILES

C1CN(CCN1)CCCC2=CNC3=C2C=C(C=C3)F

Canonical SMILES

C1CN(CCN1)CCCC2=CNC3=C2C=C(C=C3)F

synonyms

5-fluoro-3-(3-(piperazin-1-yl)propyl)-1H-indole

Origin of Product

United States

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